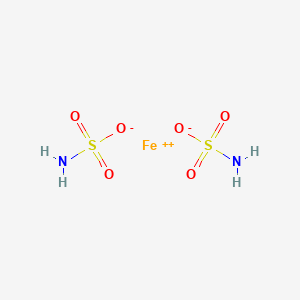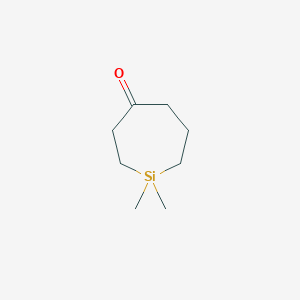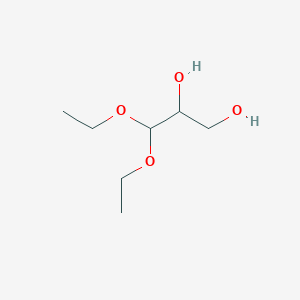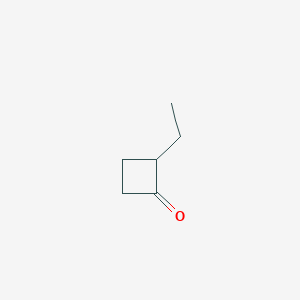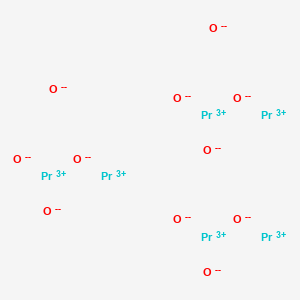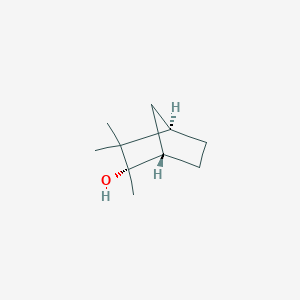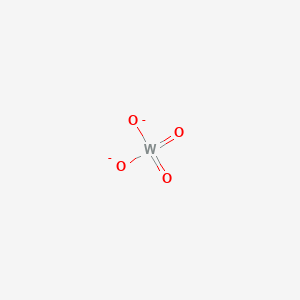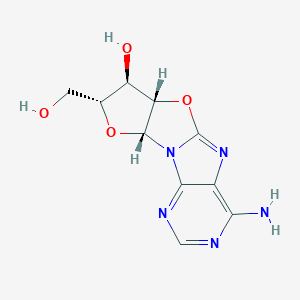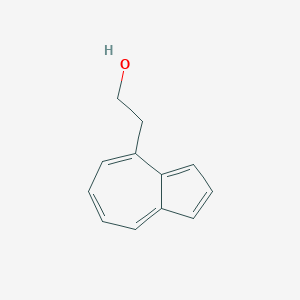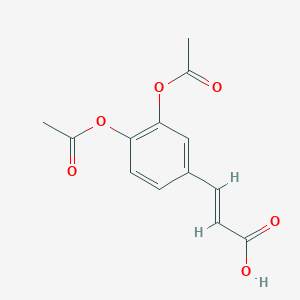
3,4-Diacetoxycinnamic acid
Vue d'ensemble
Description
3,4-Diacetoxycinnamic acid is a chemical compound with the molecular formula C13H12O6 . It is also known by other names such as 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid and caffeic acid diacetate .
Molecular Structure Analysis
The molecular weight of 3,4-Diacetoxycinnamic acid is 264.23 g/mol . The IUPAC name for this compound is (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid . The InChI representation is InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Diacetoxycinnamic acid include a molecular weight of 264.23 g/mol, a computed XLogP3-AA value of 1.4, and one hydrogen bond donor count . The compound also has a density of 1.3±0.1 g/cm3, a boiling point of 444.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .
Applications De Recherche Scientifique
Enhancement of Thermal Stability in Polymers
3,4-Diacetoxycinnamic acid (DACA) has been used to enhance the thermal properties of poly(L-lactide)s (PLLAs) through terminal conjugation . This technique has been found to significantly improve the thermal stability of commercial polyesters and polyethers . The thermal improvement effect of DACA conjugation on poly(DL-lactide), poly(ε-caprolactone), and poly(ethylene glycol) was almost the same as about a 100 °C increase .
Reduction of Residual Catalysts in Polymers
The terminal conjugation of DACA has been found to reduce the amount of residual tin catalyst, which enhances the thermal degradation of polyesters, to an undetectable level . This is likely due to the removal of tin during the DACA conjugation process .
Enhancement of π-π Stacking Interactions in Polymers
The π-π stacking interactions of DACA units have been found to be important for high thermal stability . These interactions likely contribute to the extreme high thermal stability induced by DACA conjugation .
Chemical Protection of Terminal Hydroxyl Groups in Polymers
The chemical protection of terminal hydroxyl groups, which enhances intramolecular scission, has been found to be important for the high thermal stability of polymers . This is another mechanism by which DACA conjugation induces extreme high thermal stability .
Synthesis of Structured Phospholipids
3,4-Diacetoxycinnamic acid has been used in the lipase-catalyzed synthesis of structured phospholipids . The efficiency of this enzymatic reaction depends on many parameters such as organic solvent, temperature, and substrate molar ratio .
Mécanisme D'action
Target of Action
It’s worth noting that cinnamic acid derivatives have been reported to interact with various biological targets .
Mode of Action
Cinnamic acid derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Cinnamic acid derivatives have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Cinnamic acid derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Propriétés
IUPAC Name |
(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIYGBWFISUTHI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxycinnamic acid | |
CAS RN |
13788-48-2 | |
| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diacetoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,4-diacetoxycinnamic acid (DACA) in modifying polylactide (PLA) properties?
A1: DACA is used as a bio-based conjugate to enhance the thermal stability and introduce photoreactivity in PLAs. [, , , ] This is achieved by conjugating DACA to the terminal hydroxyl groups of PLA chains. [, , ] This conjugation can significantly increase the thermal decomposition temperature (T10) of PLA. [, ] For instance, DACA-conjugated stereocomplexes showed minimal weight loss (above 98%) during isothermal degradation at 200°C for 120 minutes, while unmodified PLAs showed a 23% weight reduction under the same conditions. []
Q2: How does DACA conjugation affect the stereocomplexation of polylactides?
A2: The presence of DACA at the chain ends of PLAs influences their ability to form stereocomplexes. [] While stereocomplexation is still achievable with DACA conjugation, the molecular weight (Mn) of the enantiomeric PLAs plays a crucial role. [] The most significant improvements in melting temperature (Tm) and T10 are observed when specific Mn ranges of enantiomeric PLAs are used. [] This suggests a delicate balance between the influence of DACA conjugation and the efficiency of stereocomplex formation.
Q3: Can you elaborate on the photoreactive properties of DACA-modified PLAs and their potential applications?
A3: DACA-conjugated PLAs and their stereocomplexes exhibit photoreactivity. [] This photoreactivity allows for potential applications where light-induced changes in material properties are desired. For example, DACA-PLLA nanoparticles demonstrated a size decrease upon UV irradiation before particle formation. [] This photocontrollable size change opens up possibilities for drug delivery systems where controlled release is essential. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)


